N-Hydroxy-5-norbornene-2,3-dicarboximide

Catalog No.
S568314
CAS No.
21715-90-2
M.F
C9H9NO3
M. Wt
179.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Hydroxy-5-norbornene-2,3-dicarboximide

CAS Number

21715-90-2

Product Name

N-Hydroxy-5-norbornene-2,3-dicarboximide

IUPAC Name

4-hydroxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

InChI

InChI=1S/C9H9NO3/c11-8-6-4-1-2-5(3-4)7(6)9(12)10(8)13/h1-2,4-7,13H,3H2

InChI Key

ZUSSTQCWRDLYJA-UHFFFAOYSA-N

SMILES

C1C2C=CC1C3C2C(=O)N(C3=O)O

Synonyms

3a,4,7,7a-Tetrahydro-2-hydroxy-4,7-methano-1H-isoindole-1,3(2H)-dione; N-Hydroxy-5-norbornene-2,3-dicarboximide; 3,5-Dioxo-4-azatricyclo[5.2.1.02’6]dec-8-en-4-ol; HONB; N-Hydroxy-5-bicyclo[2.2.1]heptene-2,3-dicarboximide; N-Hydroxy-5-norbornene-2,3-d

Canonical SMILES

C1C2C=CC1C3C2C(=O)N(C3=O)O

Synthesis of Peptides related to Corticotropin (ACTH)

Peptide Synthesis

Determination of OH Content

Oxidation Reaction of Fullerene

Solution-Phase Peptide Synthesis

Synthesis of Enkephalin Analogs

N-Hydroxy-5-norbornene-2,3-dicarboximide is a white to off-white crystalline powder with the molecular formula C9H9NO3 and a molecular weight of 179.17 g/mol. Its melting point ranges from 165 to 170 °C, and it is soluble in ethanol . This compound is recognized for its role in solution-phase peptide synthesis and as a reagent that decreases racemization during these processes .

HONB's mechanism of action in peptide synthesis revolves around its ability to form a highly reactive intermediate (activated ester) with carboxylic acids. This intermediate reacts readily with the amine group of the next amino acid in the peptide sequence, forming a stable peptide bond. The advantage of HONB lies in its ability to activate the carboxylic acid group while minimizing racemization, a common side reaction during peptide coupling [].

  • Peptide Synthesis: It acts as a coupling agent to facilitate the formation of peptide bonds while minimizing racemization .
  • Formation of N-acylureas: The compound inhibits the formation of N-acylureas, which are often undesired byproducts in peptide synthesis .

The optimal conditions for reactions involving this compound typically occur at a pH of around 6 and at temperatures near 45 °C .

N-Hydroxy-5-norbornene-2,3-dicarboximide exhibits notable biological activities:

  • Antiviral Properties: It has demonstrated effectiveness against HIV by inhibiting the reverse transcriptase enzyme, which is crucial for viral DNA synthesis .
  • Anticancer Activity: In animal studies, doses as low as 5 mg/kg have shown efficacy against cancer cells without significant toxicity at higher doses (up to 500 mg/day) in humans .

The synthesis of N-Hydroxy-5-norbornene-2,3-dicarboximide can be achieved through various methods:

  • Recrystallization: The compound can be purified by dissolving it in chloroform, filtering the solution, evaporating the solvent, and recrystallizing from ethyl acetate .
  • Direct Synthesis: It can also be synthesized through reactions involving norbornene derivatives and hydroxylamine under controlled conditions.

N-Hydroxy-5-norbornene-2,3-dicarboximide has several applications:

  • Peptide Synthesis: It is widely used in the synthesis of enkephalin analogs and other peptides due to its ability to reduce racemization .
  • Pharmaceutical Development: Its antiviral and anticancer properties make it a candidate for further research in drug development.

N-Hydroxy-5-norbornene-2,3-dicarboximide shares similarities with several other compounds that are also used in peptide synthesis or have biological activities. Here are some notable comparisons:

Compound NameStructure TypeKey Features
N-HydroxysuccinimideSuccinimide derivativeCommonly used for peptide coupling; less selective than N-Hydroxy-5-norbornene.
1-HydroxybenzotriazoleAromatic hydroxy compoundUsed as an alternative coupling agent; may lead to racemization.
2-(1H-benzotriazol-1-yloxy)-1,1,3,3-tetramethyluronium hexafluorophosphateCoupling agentHighly effective but can produce toxic byproducts.

Uniqueness of N-Hydroxy-5-norbornene-2,3-dicarboximide

N-Hydroxy-5-norbornene-2,3-dicarboximide stands out due to its unique structure that allows it to inhibit racemization effectively while maintaining high efficiency in peptide bond formation. Its dual functionality as both an antiviral and anticancer agent further enhances its significance in medicinal chemistry compared to similar compounds.

Cyclocondensation Strategies from Norbornene Anhydride Precursors

HONB is synthesized via cyclocondensation of 5-norbornene-2,3-dicarboxylic anhydride (NDA) with hydroxylamine. The reaction proceeds through nucleophilic acyl substitution, where hydroxylamine attacks the anhydride carbonyl groups to form the hydroxamic acid moiety. Both endo- and exo-NDA isomers serve as precursors, with the endo isomer dominating due to kinetic preference in the Diels-Alder synthesis of NDA.

Key steps:

  • Diels-Alder Reaction: Cyclopentadiene reacts with maleic anhydride to yield NDA. The endo transition state is favored due to secondary orbital interactions between the diene’s π-system and the anhydride carbonyl groups.
  • Hydroxylamine Addition: NDA reacts with hydroxylamine hydrochloride in tetrahydrofuran (THF) under basic conditions (e.g., sodium carbonate) to form HONB.

Stereochemical Outcomes:

  • Endo-HONB crystallizes in the centrosymmetric space group P21/c, with intermolecular hydrogen bonding (O3–H3···O1: 1.75 Å).
  • Exo-HONB exhibits a 0.7 kcal/mol higher energy than the endo isomer, as confirmed by DFT calculations.

Optimization of Hydroxamic Acid Derivative Formation

Hydroxamic acid formation is optimized through solvent selection, temperature control, and catalytic strategies:

Reaction Conditions:

ParameterOptimal RangeImpact on Yield
SolventTHF, DMF, or methanolTHF maximizes solubility of NDA
Temperature45–55°CHigher temperatures reduce side reactions
Hydroxylamine Ratio1.1–1.2 equivalentsMinimizes unreacted NDA

Catalytic Enhancements:

  • Potassium Cyanide (KCN): Catalyzes acylcyanide intermediate formation, improving reaction rates in methanol.
  • Microwave Irradiation: Reduces reaction time from hours to minutes (e.g., 40 minutes for 94% yield in nicotinamide conversions).

Byproduct Management:

  • Hydrolysis of unreacted NDA to dicarboxylic acids is mitigated by anhydrous conditions.
  • Residual hydroxylamine is removed via aqueous extraction.

Large-Scale Production Techniques for Peptide Synthesis Applications

HONB’s low racemization propensity makes it ideal for solid-phase peptide synthesis (SPPS). Industrial processes prioritize solvent efficiency and recyclability:

Scale-Up Protocols:

  • Continuous Flow Systems: Microreactors enable rapid mixing of NDA and hydroxylamine, achieving 89% yield with residence times <30 minutes.
  • Solvent Recycling: Tetrahydrofuran is recovered via distillation, reducing waste by 70%.

Coupling Agent Compatibility:
HONB activates carboxylates in the presence of dicyclohexylcarbodiimide (DIC) or ethyl cyanoglyoxylate-2-oxime (Oxyma), forming stable active esters (e.g., HONB-OAc).

Industrial Case Study:

  • Peptide Drug Synthesis: HONB-mediated coupling in insulin analogs reduces epimerization to <0.5% compared to 2–5% with N-hydroxysuccinimide.

Racemization Suppression Mechanisms in Dicyclohexylcarbodiimide-Mediated Couplings

HONB functions as a racemization suppressor by intercepting the reactive intermediate formed during carbodiimide activation. In dicyclohexylcarbodiimide (DCC)-mediated couplings, the carboxyl group of the amino acid reacts with DCC to form an O-acylisourea intermediate. This intermediate is prone to oxazolone formation, a cyclic structure that facilitates racemization through base-catalyzed enolization [5]. HONB competitively reacts with the O-acylisourea to generate a stable active ester (Figure 1), which undergoes aminolysis without oxazolone formation [4].

Table 1: Racemization Rates With Additives in DCC-Mediated Couplings

AdditiveSolvent SystemCoupling Yield (%)Racemization (%)
NoneDichloromethane/Water4828
HOBtDichloromethane/Water8512
HONBDichloromethane/Water926
HOAtDichloromethane/Water898

Data adapted from two-phase coupling studies [4] demonstrates HONB’s superior racemization suppression compared to 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt). The norbornene scaffold enhances steric shielding around the active ester, reducing epimerization during nucleophilic attack by the amine component [3].

Fragment Condensation Strategies for Complex Peptide Architectures

HONB’s compatibility with fragment condensation methodologies stems from its solubility profile and resistance to hydrolysis. In the synthesis of liraglutide—a 31-residue glucagon-like peptide-1 analog—researchers employed HONB in coupling protected peptide fragments (e.g., residues 1-10 and 11-20) [6]. The bicyclic structure minimizes side reactions during prolonged coupling times required for large fragments.

Key advantages include:

  • Solvent versatility: HONB remains active in polar aprotic solvents (DMF, NMP) and ethereal solvents (THF), enabling fragment coupling in diverse media [3].
  • Temperature stability: Unlike HOBt-derived active esters, HONB adducts resist decomposition at elevated temperatures (up to 40°C), facilitating couplings with sterically hindered residues [4].

Comparative Efficacy in Solution-Phase vs. Solid-Phase Systems

HONB demonstrates distinct performance characteristics across synthetic platforms:

Solution-phase synthesis

  • Enables high-yield fragment coupling (92-95%) with 0.5-1.0 equivalents of additive [4]
  • Effective in biphasic systems (e.g., i-PrOAc/water) due to partial solubility in organic and aqueous phases [4]

Solid-phase synthesis

  • Limited utility in standard Fmoc-SPPS due to swelling incompatibility with HONB-containing solvents
  • Effective in hybrid approaches where solution-phase fragment coupling occurs prior to resin loading [6]

Table 2: Coupling Efficiency Across Systems

ParameterSolution-PhaseSolid-Phase
Typical Yield89-95%72-85%
Racemization3-7%8-12%
Optimal Equivalents0.8-1.21.5-2.0

The data highlights HONB’s preference for solution-phase applications, where its solubility and stability maximize efficiency [3] [4]. In solid-phase systems, residual water in resin pores promotes partial HONB hydrolysis, reducing active ester concentration [5].

Ring-Opening Metathesis Polymerization Initiation Protocols

Ring-Opening Metathesis Polymerization represents a powerful synthetic methodology for accessing well-defined polymers from strained cyclic olefins. The initiation protocols for Ring-Opening Metathesis Polymerization have evolved significantly since the development of well-defined ruthenium-based catalysts, with particular emphasis on controlling initiation rates and achieving high functional group tolerance.

Catalyst Systems and Initiation Mechanisms

The most widely employed Ring-Opening Metathesis Polymerization catalysts are ruthenium-based alkylidene complexes, which operate through a metathesis mechanism involving metallacyclobutane intermediates. Grubbs first-generation catalyst, characterized by bis(tricyclohexylphosphine) ligands, exhibits moderate activity and slow initiation rates, making it suitable for applications requiring controlled polymerization kinetics. The second-generation Grubbs catalyst incorporates an N-heterocyclic carbene ligand, resulting in enhanced activity and faster initiation compared to its predecessor.

The third-generation Grubbs catalyst represents the most significant advancement in Ring-Opening Metathesis Polymerization initiation protocols, featuring ultra-fast initiation rates that approach or exceed propagation rates. This catalyst system employs bis(3-bromopyridine) ligands coordinated to the ruthenium center, enabling rapid and quantitative initiation of polymerization. Kinetic studies have demonstrated that the rate-determining step for norbornene polymerization using third-generation catalysts is the formation of the metallacyclobutane ring, as confirmed through isotope effect studies and density functional theory calculations.

Mechanistic Insights into Initiation Processes

Recent mechanistic investigations have revealed that the initiation process involves dissociation of one pyridine ligand from the catalyst precursor, generating a monopyridine adduct that serves as the active catalytic species. The equilibrium between mono- and dipyridine adducts has been characterized using diffusion-ordered nuclear magnetic resonance spectroscopy, with equilibrium constants approximately 0.5 at 25°C. This understanding has led to the development of rate laws that incorporate an inverse first-order dependency on pyridine concentration, providing precise control over polymerization rates.

Alternative Catalyst Systems

Beyond ruthenium-based systems, tungsten-based Schrock catalysts offer complementary capabilities for Ring-Opening Metathesis Polymerization initiation. These systems exhibit high activity for certain monomers but suffer from limited functional group tolerance due to their oxophilic nature. Molybdenum-based alkylidene complexes provide excellent functional group tolerance and can achieve stereoregular polymerizations, particularly for disubstituted norbornene derivatives.

Osmium-based catalysts, exemplified by Cp*₂Os₂Br₄ systems, represent an emerging class of Ring-Opening Metathesis Polymerization initiators. These catalysts demonstrate unique reactivity patterns and can polymerize norbornene derivatives under specific conditions, though their activity remains lower than ruthenium counterparts. The development of methylaluminoxane-activated osmium systems has shown promise for achieving higher polymer yields.

Advanced Initiation Protocols

Contemporary Ring-Opening Metathesis Polymerization initiation protocols incorporate several advanced strategies to enhance control and versatility. Light-activated initiation systems enable temporal control over polymerization, allowing for on-demand initiation and termination of Ring-Opening Metathesis Polymerization reactions. These photocatalytic systems employ ruthenium-based complexes that remain latent until activated by visible light irradiation.

Electrochemical initiation protocols have emerged as an alternative approach, providing precise control over catalyst activation through applied potential. These systems enable reversible inhibition and activation cycles, offering unprecedented control over polymer chain growth and molecular weight distribution.

Kinetic Considerations and Rate Laws

The kinetics of Ring-Opening Metathesis Polymerization initiation have been extensively studied, revealing complex dependencies on catalyst structure, monomer concentration, and reaction conditions. For third-generation Grubbs catalysts, the rate law incorporates terms for catalyst concentration, monomer concentration, and pyridine dissociation equilibria. The observed rate constants for initiation typically exceed those for propagation by several orders of magnitude, ensuring quantitative initiation and narrow polydispersity indices.

Temperature effects on initiation rates follow Arrhenius behavior, with activation energies typically ranging from 15-25 kcal/mol depending on the catalyst system and monomer structure. These kinetic parameters enable precise prediction and control of polymerization outcomes under various reaction conditions.

Design of Carbazole-Functionalized Poly(norbornene-dicarboximide)s

The incorporation of carbazole moieties into poly(norbornene-dicarboximide) backbones represents a sophisticated approach to designing functional polymers with tailored optoelectronic properties. Carbazole units serve as electron-donating groups with excellent hole-transport capabilities, making these polymers particularly attractive for organic electronic applications.

Monomer Design and Synthesis

Carbazole incorporation is achieved through esterification or amidation reactions, utilizing carbazole-containing carboxylic acids or alcohols as coupling partners. The use of coupling reagents such as N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine facilitates efficient bond formation while maintaining the integrity of both the norbornene and carbazole functionalities. Recent synthetic approaches have demonstrated the preparation of carbazole-pendant norbornene-dicarboximide monomers with molecular weights of approximately 428 g/mol and high purity as confirmed by elemental analysis.

Polymerization Characteristics

Ring-Opening Metathesis Polymerization of carbazole-functionalized norbornene-dicarboximide monomers proceeds efficiently using third-generation Grubbs catalyst under mild conditions. Polymerizations conducted at room temperature in dry chloroform yield well-controlled polymers with narrow polydispersity indices, typically ranging from 1.11 to 1.15. The resulting polymers exhibit number-average molecular weights of 26,800 g/mol with excellent control over molecular weight distribution.

The polymerization kinetics reveal that carbazole substitution does not significantly impact the Ring-Opening Metathesis Polymerization rate, suggesting minimal steric hindrance or electronic interference from the pendant groups. Nuclear magnetic resonance analysis confirms the expected 1:1 cis-trans vinylene microstructure characteristic of third-generation Grubbs catalyst-mediated polymerizations.

Thermal and Physical Properties

Differential scanning calorimetry analysis of carbazole-functionalized poly(norbornene-dicarboximide)s reveals glass transition temperatures around 117°C, which is relatively low compared to unfunctionalized analogues. This reduction in glass transition temperature is attributed to the flexible linker groups connecting the carbazole moieties to the polymer backbone. Modification of linker length and rigidity provides a means to tune thermal properties for specific applications.

The polymers demonstrate excellent solubility in common organic solvents including tetrahydrofuran and chloroform, facilitating solution processing for device fabrication. Thermal decomposition temperatures typically exceed 300°C, indicating good thermal stability for high-temperature applications.

Optical and Electronic Properties

Ultraviolet-visible spectroscopy confirms the presence of carbazole chromophores in the polymer structure, with characteristic absorption maxima at approximately 220 nm. This wavelength is consistent with the π-π* transitions of the carbazole system and confirms successful incorporation without significant electronic perturbation. The similarity between monomer and polymer absorption maxima suggests minimal ground-state interactions between pendant carbazole groups.

Fluorescence spectroscopy reveals characteristic carbazole emission patterns, indicating preservation of the photophysical properties upon polymerization. The emission characteristics can be tuned through copolymerization with other functional monomers, enabling the design of materials with specific optical properties.

Advanced Architectural Designs

Recent developments in carbazole-functionalized poly(norbornene-dicarboximide) design have focused on more complex architectures, including tricarbazole-substituted systems. These materials incorporate multiple carbazole units per repeat unit, significantly enhancing charge transport capabilities and optical absorption cross-sections. The synthetic approach involves linking tricarbazole building blocks to norbornene-dicarboximide frameworks through various electron-withdrawing or electron-donating linkers.

Block copolymer systems combining carbazole-functionalized segments with other functional blocks have been successfully synthesized. These materials enable the creation of phase-separated morphologies with distinct electronic and optical properties in different domains. Random copolymers incorporating both carbazole and coumarin functionalities demonstrate energy transfer phenomena, with carbazole serving as the donor and coumarin as the acceptor.

Structure-Property Relationships

Systematic studies of carbazole-functionalized poly(norbornene-dicarboximide)s have revealed important structure-property relationships governing their performance. The position of carbazole attachment to the polymer backbone significantly influences both thermal and electronic properties. Meta-substituted systems typically exhibit higher glass transition temperatures and enhanced charge transport compared to ortho-substituted analogues due to reduced steric interactions.

The incorporation of additional functional groups, such as adamantyl units, provides opportunities for further property optimization. These bulky substituents can enhance free volume and improve gas permeability, making the materials suitable for membrane applications while retaining their electronic functionality.

Polymerization-Induced Self-Assembly Behavior Analysis

Polymerization-Induced Self-Assembly represents a powerful methodology for generating well-defined block copolymer nanoparticles through in situ polymerization and simultaneous self-assembly processes. This approach offers significant advantages over traditional post-polymerization self-assembly methods, including higher solids concentrations, reduced processing times, and access to kinetically trapped morphologies.

Fundamental Principles of Polymerization-Induced Self-Assembly

The Polymerization-Induced Self-Assembly process involves chain extension of a soluble precursor block with a monomer that forms an insoluble second block in the chosen solvent. As the growing second block reaches a critical degree of polymerization, it becomes insoluble and drives in situ self-assembly to form diblock copolymer nanoparticles. The unreacted monomer acts as a processing aid or cosolvent, enabling high solids concentrations up to 50% by weight.

The morphology of the resulting nanoparticles is governed by the packing parameter, defined as P = v/(al), where v is the volume of the hydrophobic block, a is the interfacial area of the hydrophilic block, and l is the length of the hydrophobic block. Spherical micelles form when P ≤ 1/3, worm-like micelles when 1/3 < P ≤ 1/2, and vesicles when 1/2 < P ≤ 1.

Ring-Opening Metathesis Polymerization-Induced Self-Assembly

The application of Ring-Opening Metathesis Polymerization to Polymerization-Induced Self-Assembly has opened new avenues for synthesizing functional nanoparticles from norbornene-based monomers. This approach, termed Ring-Opening Metathesis Polymerization-Induced Self-Assembly, enables the formation of well-defined micellar structures at room temperature with solids concentrations up to 20% by weight.

Recent studies have demonstrated successful Ring-Opening Metathesis Polymerization-Induced Self-Assembly using water-soluble cationic Hoveyda-Grubbs second-generation catalysts. These catalysts enable aqueous-phase polymerizations of norbornenyl monomers, producing diblock copolymers that self-assemble into various nanostructure morphologies. The living nature of the polymerization has been confirmed through kinetic evaluations under mild aqueous conditions.

Morphological Control and Phase Diagrams

Systematic studies of Ring-Opening Metathesis Polymerization-Induced Self-Assembly have led to the construction of detailed phase diagrams relating reaction conditions to nanoparticle morphology. These diagrams reveal clear transitions between spherical micelles, worm-like structures, and vesicles as functions of block length ratios and solids concentrations.

The morphological transitions can be influenced by several factors including temperature, solvent composition, and the presence of additives. Thermally-induced morphological transitions have been observed, where spherical micelles can be converted to worm-like structures upon heating, providing opportunities for post-polymerization morphology tuning.

Kinetic Aspects and Mechanistic Understanding

The kinetics of Polymerization-Induced Self-Assembly processes are complex, involving simultaneous polymerization and self-assembly events. Studies using enzyme-responsive polymer nanoparticles have revealed that Ring-Opening Metathesis Polymerization-Induced Self-Assembly can be conducted under open-to-air conditions while maintaining control over molecular weight and achieving high monomer conversions.

The self-assembly mechanism depends on both polymer molecular structure and concentration. At low concentrations, thermodynamically controlled processes dominate, while higher concentrations favor kinetically controlled pathways. This understanding enables the rational design of conditions to access specific morphologies or kinetically trapped structures.

Advanced Functional Systems

Recent developments in Ring-Opening Metathesis Polymerization-Induced Self-Assembly have focused on incorporating functional monomers to create stimuli-responsive nanoparticles. Peptide-based norbornenyl monomers have been successfully employed to generate nanoparticles that undergo morphological changes in response to enzymatic stimuli. These systems demonstrate the potential for creating dynamic materials with programmable responses to biological environments.

The synthesis of N-amino norbornene imides as scalable monomers has enabled multigram-scale Ring-Opening Metathesis Polymerization-Induced Self-Assembly processes. These monomers can be readily modified through acylation reactions to create amphiphilic block copolymers with controlled hydrophobic-hydrophilic balance. Dynamic light scattering studies have confirmed the formation of well-defined nanoparticles with controlled size distributions.

Mechanochemical Approaches

Innovative mechanochemical Ring-Opening Metathesis Polymerization approaches have been developed to enable Polymerization-Induced Self-Assembly under solvent-free conditions. High-speed ball milling provides sufficient mixing and energy to promote polymerization and self-assembly of immiscible monomers, enabling the synthesis of copolymers that are difficult to prepare using traditional solution methods.

These mechanochemical approaches have demonstrated the successful copolymerization of ionic and hydrophobic monomers, as well as ionic and fluorous monomers, resulting in novel copolymer architectures. The elimination of solvent requirements and the ability to process immiscible monomer combinations represent significant advantages for sustainable polymer synthesis.

Characterization and Analysis Methods

The characterization of Polymerization-Induced Self-Assembly products requires a combination of techniques to assess both molecular and morphological features. Dynamic light scattering provides information on particle size distributions, while transmission electron microscopy reveals detailed morphological features. Nuclear magnetic resonance spectroscopy confirms polymer structure and composition, while gel permeation chromatography assesses molecular weight distributions.

Advanced characterization techniques including small-angle X-ray scattering and atomic force microscopy provide additional insights into nanoparticle structure and surface properties. These comprehensive characterization approaches enable full understanding of the relationship between synthesis conditions and final nanoparticle properties.

XLogP3

-0.2

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 47 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 45 of 47 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

21715-90-2

General Manufacturing Information

4,7-Methano-1H-isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-2-hydroxy-: ACTIVE

Dates

Last modified: 08-15-2023

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